molecular formula C37H70O5 B1263825 1-Oleoyl-3-palmitoylglycerol

1-Oleoyl-3-palmitoylglycerol

Cat. No.: B1263825
M. Wt: 594.9 g/mol
InChI Key: NBBXPULYBQASLG-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oleoyl-3-palmitoylglycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl and palmitoyl respectively. It is functionally related to a hexadecanoic acid and an oleic acid.

Scientific Research Applications

Enzymatic Synthesis and Infant Nutrition

  • 1,3-Oleoyl-2-palmitoylglycerol (OPO) has been synthesized using sn1,3-regiospecific lipases in a two-step process involving alcoholysis and esterification. This structured triglyceride is significant in infant nutrition, providing high yields and purity, emphasizing development in food-safe solvents and solvent-free systems (Schmid et al., 1999).

Improved Synthesis Methods

  • An improved synthesis method for diacid 1,3-DAGs, including 1-oleoyl-3-palmitoylglycerol, has been developed. This method utilizes enzymatic transesterification, offering a high purity yield and avoiding the use of chemical synthesis. This process is significant for its high yield and purity, beneficial in food and nutrition industries (Wang et al., 2015).

Crystallization and Polymorphism in Oils

  • The crystallization and polymorphic forms of triacylglycerols like 1-palmitoyl-2-3-dioleoyl glycerol and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol have been studied, revealing insights into their behavior in vegetable oils and animal fats. These studies are crucial for understanding the physical properties of fats in the food industry (Bayés-García et al., 2016).

Triacylglycerol Synthesis for Infant Formulas

  • Structured triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol have been prepared enzymatically for potential use in infant formulas. This research underscores the application of these compounds in nutrition, particularly for infants (Wang et al., 2020).

Application in Lipase-Catalyzed Synthesis

  • The lipase-catalyzed synthesis of structured lipids like 1,3-dioleoyl-2-palmitoylglycerol, a key component of human milk fats, has been explored. This research is vital for developing alternatives to human milk fat, beneficial in infant nutrition (Cai et al., 2015).

Impact on Lipid Metabolism

  • The effects of major structured triacylglycerols in human milk, including 1-oleoyl-2-palmitoyl-3-linoleoylglycerol, on lipid metabolism were studied, showing significant impacts on lipid accumulation and expression levels of critical proteins in lipid metabolism. This research is crucial for understanding the nutritional impacts of these compounds on infants (Wu et al., 2020).

Safety and Hazards

The safety data sheet for 1-Oleoyl-3-palmitoylglycerol suggests using personal protective equipment, avoiding dust formation, and avoiding breathing vapours, mist or gas . In case of skin contact, it is recommended to wash off with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

1-Oleoyl-3-palmitoylglycerol is involved in several biochemical reactions. It interacts with enzymes such as lipases, which hydrolyze the ester bonds in triglycerides to release fatty acids and glycerol . This compound also interacts with proteins involved in lipid metabolism, such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes . Additionally, this compound can act as a substrate for diacylglycerol acyltransferase, an enzyme that catalyzes the formation of triglycerides .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving protein kinase C (PKC), which is activated by diacylglycerol . This activation can lead to changes in gene expression and cellular metabolism. In addition, this compound can modulate the secretion of hormones such as ghrelin, which plays a role in energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, it can bind to and activate PKC, leading to downstream signaling events . This compound can also inhibit or activate enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetase . These interactions can result in changes in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and energy homeostasis . At high doses, it may cause toxic or adverse effects, such as inflammation or disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by lipases to release fatty acids and glycerol, which can then enter various metabolic pathways such as β-oxidation and glycolysis . This compound can also be re-esterified to form triglycerides, which are stored in adipose tissue or used for energy production . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can affect its activity and function, as it needs to be present in specific cellular compartments to exert its effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and plasma membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its subcellular localization, as it needs to interact with specific biomolecules in these compartments to exert its effects .

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBXPULYBQASLG-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oleoyl-3-palmitoylglycerol
Reactant of Route 2
Reactant of Route 2
1-Oleoyl-3-palmitoylglycerol
Reactant of Route 3
Reactant of Route 3
1-Oleoyl-3-palmitoylglycerol
Reactant of Route 4
Reactant of Route 4
1-Oleoyl-3-palmitoylglycerol
Reactant of Route 5
Reactant of Route 5
1-Oleoyl-3-palmitoylglycerol
Reactant of Route 6
Reactant of Route 6
1-Oleoyl-3-palmitoylglycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.